molecular formula C10H19NO4 B13501718 5-[(Tert-butoxy)carbamoyl]pentanoicacid

5-[(Tert-butoxy)carbamoyl]pentanoicacid

Cat. No.: B13501718
M. Wt: 217.26 g/mol
InChI Key: SLEMEACXFAYIPT-UHFFFAOYSA-N
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Description

5-[(Tert-butoxy)carbamoyl]pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted with a tert-butoxy carbamoyl group. For instance, its synthesis may involve intermediates like (S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, as seen in the preparation of ornithine decarboxylase inhibitors . Another closely related compound, 5-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid (CID: 50986501), shares the tert-butoxy carbamoyl motif but includes a trifluoromethyl group, altering its physicochemical profile . The tert-butoxy group enhances steric bulk and stability, making it a common protecting group in organic synthesis.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxyamino]-6-oxohexanoic acid

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-11-8(12)6-4-5-7-9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

SLEMEACXFAYIPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ONC(=O)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Direct Carbamoylation of Pentanoic Acid Derivatives

Method Overview:

This approach involves the activation of pentanoic acid derivatives followed by carbamoylation with tert-butoxy carbamoyl reagents.

Procedure:

  • Activation of pentanoic acid using carbonyldiimidazole (CDI) or similar coupling agents to form an acyl imidazole intermediate.
  • Nucleophilic attack by tert-butoxy carbamoyl amine or equivalent reagent, leading to the formation of the carbamoyl linkage.
  • Purification via column chromatography or recrystallization.

Key Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 40°C
  • Reaction time: 12–24 hours

Advantages:

  • High selectivity
  • Mild reaction conditions

Amidation Using Tert-Butoxy Carbamoyl Chloride

Method Overview:

This method employs tert-butoxy carbamoyl chloride as an acylating agent to directly convert pentanoic acid or its derivatives into the target compound.

Procedure:

  • Conversion of pentanoic acid to its acid chloride using thionyl chloride or oxalyl chloride.
  • Reaction of the acid chloride with tert-butoxy carbamoyl amine or ammonia derivatives.
  • Work-up involves aqueous quenching, extraction, and purification.

Reaction Scheme:

Pentanoic acid → (SOCl2) → Pentanoyl chloride → (tert-butoxy carbamoyl amine) → 5-[(tert-butoxy)carbamoyl]pentanoic acid

Notes:

  • The use of excess thionyl chloride ensures complete conversion.
  • The carbamoyl chloride intermediate reacts readily at low temperatures.

Multi-step Synthesis via Esterification and Carbamoylation

Method Overview:

This involves initial esterification of pentanoic acid, followed by carbamoylation, and subsequent hydrolysis to regenerate the acid.

Procedure:

  • Esterify pentanoic acid with tert-butanol using acid catalysts (e.g., sulfuric acid).
  • React the ester with carbamoyl chlorides or isocyanates to introduce the carbamoyl group.
  • Hydrolyze the ester under basic or acidic conditions to obtain the free acid with the carbamoyl moiety.

Advantages:

  • Facilitates selective functionalization
  • Allows for purification of intermediates

Synthesis via Amide Coupling with Carbamoyl Derivatives

Method Overview:

This approach uses carbamoyl derivatives such as N-tert-butoxycarbonyl (Boc) protected amines, coupled with activated pentanoic acid derivatives.

Procedure:

  • Activation of pentanoic acid with coupling agents like EDCI or HATU.
  • Coupling with tert-butoxy protected amines.
  • Deprotection of Boc groups under acidic conditions to yield the free carbamoyl derivative.

Reaction Conditions:

  • Solvent: DMF or DCM
  • Base: DIPEA or triethylamine
  • Temperature: 0–25°C

Data Tables and Comparative Analysis

Method Reagents Typical Yield (%) Reaction Conditions Advantages Limitations
Direct Carbamoylation CDI, tert-butoxy amine 50–70 Room temp, 12–24h Mild, selective Requires pre-activation
Acid Chloride Route SOCl2, tert-butoxy amine 60–80 0–40°C, 4–8h High efficiency Use of hazardous reagents
Esterification & Hydrolysis Tert-butanol, acid catalyst 40–60 Reflux, 24h Good for intermediates Multi-step, time-consuming
Amide Coupling EDCI/HATU, Boc-protected amines 55–75 0–25°C, 12h Versatile, high yield Boc deprotection needed

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butoxy)carbamoyl]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(Tert-butoxy)carbamoyl]pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxy)carbamoyl]pentanoic acid involves its role as a protective group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The tert-butoxy carbamoyl group distinguishes 5-[(Tert-butoxy)carbamoyl]pentanoic acid from other pentanoic acid derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
5-[(Tert-butoxy)carbamoyl]pentanoic acid C₁₀H₁₉NO₅* ~233.3 tert-butoxy carbamoyl - -
5-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid C₁₁H₁₈F₃NO₄ 309.26 tert-butoxy carbamoyl, trifluoromethyl -
5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid C₁₃H₁₄N₂O₃S 278.33 benzothiazole carbamoyl 312614-93-0
AB-PINACA pentanoic acid metabolite C₁₈H₂₃N₅O₃ 357.41 indazole carbamoyl -
5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid C₉H₁₅NO₄ 201.22 allyloxy carbamoyl -

*Estimated based on structural analogs.

  • Trifluoromethyl Derivative (CID: 50986501) : The addition of a trifluoromethyl group increases lipophilicity (logP) and may enhance metabolic stability compared to the parent compound .
  • AB-PINACA Metabolite: This compound’s indazole group suggests applicability in pharmacokinetic studies, as it is a metabolite of synthetic cannabinoids .

Key Findings and Implications

  • Structural Flexibility : The tert-butoxy carbamoyl group serves as a versatile scaffold for modifying solubility and stability. For example, the allyloxy variant () offers click chemistry compatibility, whereas the benzothiazole derivative () enables π-π stacking in drug design .
  • Synthetic Challenges : High-yield purification (e.g., 89% via HPLC in ) is critical for scalability, though yields vary with substituent complexity .
  • Untapped Potential: The lack of application data for 5-[(Tert-butoxy)carbamoyl]pentanoic acid highlights opportunities for research into its biochemical interactions, particularly in prodrug development or enzyme inhibition.

Biological Activity

5-[(Tert-butoxy)carbamoyl]pentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • IUPAC Name: 5-[(Tert-butoxy)carbamoyl]pentanoic acid
  • Molecular Formula: C12H23NO3
  • Molecular Weight: 229.32 g/mol
  • CAS Number: [Not provided in search results]

The biological activity of 5-[(Tert-butoxy)carbamoyl]pentanoic acid is attributed to its ability to interact with specific molecular targets within cells. The compound may function through the following mechanisms:

  • Enzyme Inhibition: It is hypothesized that the compound may act as an inhibitor of certain enzymes, potentially affecting pathways related to cell proliferation and apoptosis.
  • Receptor Binding: The tert-butoxy group may enhance the compound's binding affinity to biological receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 5-[(Tert-butoxy)carbamoyl]pentanoic acid. The compound has been evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Case Study Findings:

  • In Vitro Studies: In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be in the micromolar range, indicating significant cytotoxic effects against cancer cells.
  • Mechanistic Insights: The compound was found to induce apoptosis via the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

Additionally, 5-[(Tert-butoxy)carbamoyl]pentanoic acid has shown potential antimicrobial properties against various bacterial strains.

Research Findings:

  • Bacterial Inhibition: In vitro assays demonstrated that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents.
  • Mechanism of Action: The antimicrobial activity is believed to result from disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-[(Tert-butoxy)carbamoyl]pentanoic acid, it is useful to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
5-[(Tert-butoxy)carbamoyl]pentanoic acidHighModerateEnzyme inhibition, receptor binding
Similar Compound AModerateHighMembrane disruption
Similar Compound BLowModerateDNA intercalation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[(Tert-butoxy)carbamoyl]pentanoic acid, and how is purity ensured?

  • Methodological Answer : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of the primary amine using BocCl or Boc₂O in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification typically involves crystallization or chromatography (e.g., silica gel column). Purity (>95%) is validated via HPLC or NMR .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR (¹H/¹³C) to confirm Boc-group integrity and backbone structure.
  • HPLC for purity assessment.
  • Mass spectrometry (MS) for molecular weight verification.
  • IR spectroscopy to detect carbonyl stretching (C=O) of the carbamate group .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight containers at room temperature, protected from moisture and light. Anhydrous solvents (e.g., DMF or DCM) are recommended for stock solutions to prevent Boc-group hydrolysis. Long-term stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can Boc protection efficiency be optimized under varying anhydrous conditions?

  • Methodological Answer :

  • Solvent selection : Compare reaction rates in dichloromethane (DCM) vs. tetrahydrofuran (THF). DCM often yields higher Boc-protection efficiency due to better solubility of intermediates .
  • Moisture control : Use molecular sieves or inert gas (N₂/Ar) purging.
  • Reaction monitoring : Track progress via TLC or in-situ IR to identify hydrolysis byproducts .

Q. What strategies resolve discrepancies in peptide coupling yields when using this compound?

  • Methodological Answer :

  • Activation method : Compare carbodiimide (e.g., DCC) vs. uronium-based (e.g., HATU) reagents.
  • Steric effects : The Boc group may hinder coupling; consider temporary orthogonal protection (e.g., Fmoc) for adjacent residues.
  • Side reaction analysis : Use LC-MS to detect N-terminal acylation or racemization .

Q. How to design experiments assessing environmental persistence of this compound?

  • Methodological Answer :

  • Degradation studies : Expose the compound to simulated environmental conditions (UV light, aqueous buffers at varying pH) and analyze degradation products via LC-MS/MS.
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity, referencing OECD/EPA guidelines for experimental design .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to model binding to peptide receptors.
  • MD simulations : Analyze conformational stability of Boc-protected intermediates in aqueous environments.
  • Quantum chemical calculations : Validate electronic properties (e.g., partial charges) for reaction mechanism studies .

Methodological Considerations for Data Contradictions

Q. How to address conflicting NMR data on Boc-group stability in different solvents?

  • Methodological Answer :

  • Replicate conditions : Ensure identical anhydrous protocols (e.g., solvent drying with 3Å molecular sieves).
  • Control experiments : Compare Boc-deprotection rates in acidic (TFA) vs. neutral conditions.
  • Dynamic NMR : Monitor temperature-dependent conformational changes affecting chemical shifts .

Q. What experimental frameworks integrate this compound into multi-step peptide synthesis workflows?

  • Methodological Answer :

  • Orthogonal protection : Combine Boc with Fmoc groups for sequential deprotection.
  • SPPS compatibility : Optimize resin swelling and coupling times for automated synthesizers.
  • Scalability : Validate yields at milligram-to-gram scales using Design of Experiments (DoE) .

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